molecular formula C30H50O4 B12435434 Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12435434
M. Wt: 474.7 g/mol
InChI Key: UBNJQWYYWIBSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is an organic compound belonging to the class of coumaric acids and derivatives . This compound is characterized by its long icosyl chain and a phenylpropanoid moiety, which includes a hydroxy and methoxy group on the aromatic ring. It is a derivative of hydroxycinnamic acid, which is commonly found in various plants and has numerous biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with icosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its long icosyl chain, which enhances its lipophilicity and allows for better incorporation into lipid-based formulations. This property makes it particularly useful in the cosmetic and pharmaceutical industries .

Properties

IUPAC Name

icosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(32)24-22-27-21-23-28(31)29(26-27)33-2/h21-24,26,31H,3-20,25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNJQWYYWIBSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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